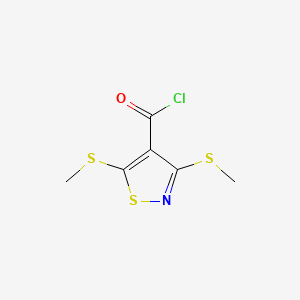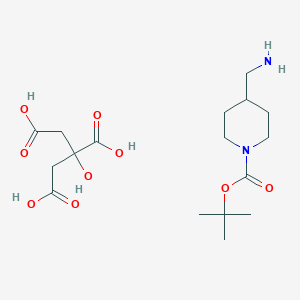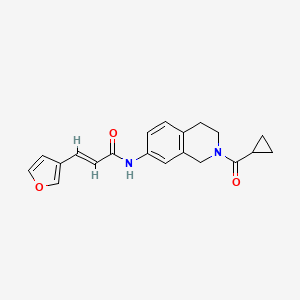![molecular formula C16H11ClN2O3S B2690903 Methyl 3-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-thiophenecarboxylate CAS No. 478029-22-0](/img/structure/B2690903.png)
Methyl 3-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-thiophenecarboxylate” is a chemical compound with the molecular formula C16H11ClN2O3S . It is also known as "2-Thiophenecarboxylic acid, 3-[[5-(4-chlorophenyl)-2-pyrimidinyl]oxy]-, methyl ester" .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C16H11ClN2O3S . This indicates that it contains 16 carbon atoms, 11 hydrogen atoms, one chlorine atom, two nitrogen atoms, three oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 346.79 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Chemical Synthesis and Reactions
One line of research focuses on the synthesis and chemical reactions involving thiophene derivatives, such as the development of new routes to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids from methyl 3-hydroxythiophene-2-carboxylate derivatives (Corral & Lissavetzky, 1984). Additionally, the exploration of the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylenes to produce heterocycles demonstrates the compound's versatility in synthesizing novel chemical structures (Shibuya, 1984).
Genotoxic and Carcinogenic Potential
Research on the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using both in vitro and in silico methodologies highlights the compound's relevance in evaluating safety profiles for chemicals of concern. This research is essential for understanding the potential toxic effects of thiophene derivatives in humans (Lepailleur et al., 2014).
Development of Novel Materials
Investigations into the synthesis and properties of conjugated conductive polymers reveal the compound's application in material science, particularly in the development of electronic and optoelectronic devices. Such research opens up possibilities for creating advanced materials with specific electrical and optical characteristics (Chen & Tsai, 1993).
Anticonvulsant Properties
The study of anticonvulsant enaminones, including their crystal structures and potential applications in medical science, suggests the compound's significance in pharmaceutical research. This line of inquiry contributes to the development of new therapeutic agents (Kubicki, Bassyouni, & Codding, 2000).
Mechanism of Action
properties
IUPAC Name |
methyl 3-[5-(4-chlorophenyl)pyrimidin-2-yl]oxythiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c1-21-15(20)14-13(6-7-23-14)22-16-18-8-11(9-19-16)10-2-4-12(17)5-3-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDIICAKVUAMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2690820.png)
![6-(2-Methoxyethyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2690821.png)

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid methyl ester](/img/structure/B2690825.png)
![2-[[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2690829.png)
![4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2690831.png)
![N-(2-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2690832.png)



![4-benzyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2690838.png)


![2-(4-chlorophenyl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2690843.png)